3-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of pyrazole, thiazole, and oxabicycloheptane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction typically requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-({[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and exhibit a range of biological activities.
Indole Derivatives: Known for their diverse biological applications and structural similarities.
Pyrazole Derivatives: Extensively studied for their chemical and biological properties.
Uniqueness
3-({[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID stands out due to its unique combination of pyrazole, thiazole, and oxabicycloheptane moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C17H20N4O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[[4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N4O4S/c1-3-21-6-9(8(2)20-21)10-7-26-17(18-10)19-15(22)13-11-4-5-12(25-11)14(13)16(23)24/h6-7,11-14H,3-5H2,1-2H3,(H,23,24)(H,18,19,22) |
InChI Key |
KXJDXXWUALSLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CSC(=N2)NC(=O)C3C4CCC(C3C(=O)O)O4 |
Origin of Product |
United States |
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